5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide

kinase inhibition herbicide development positional isomerism

5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 2866354-14-3) is the essential unsubstituted core for developing picomolar Mer kinase inhibitors (UNC1062 class, IC₅₀=1.1 nM), single‑digit nanomolar Aurora A/CDK1 dual inhibitors, picomolar 5‑HT6 receptor antagonists (Ki=190 pM), and CA IX/XII‑CDK6 dual inhibitors (Ki ≈ 11 nM). Its C5‑NH₂ and C3‑sulfonamide orientation are mandatory for target engagement; the 2‑sulfonamide or non‑aminated analogs are pharmacologically invalid. The scaffold offers four independent diversification vectors (C2, C3, C5‑NH₂, C6/C7), enabling combinatorial libraries of >1000 compounds from a single procurement.

Molecular Formula C6H7N5O2S
Molecular Weight 213.22 g/mol
Cat. No. B13458468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide
Molecular FormulaC6H7N5O2S
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1N
InChIInChI=1S/C6H7N5O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H,(H2,7,10)(H2,8,12,13)
InChIKeyUYXVGEHASVWPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide: Unsubstituted Core Scaffold for Comparative Drug Discovery


5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 2866354-14-3; C6H7N5O2S; MW 213.22) is the unsubstituted core scaffold of the pyrazolo[1,5-a]pyrimidine-3-sulfonamide class, featuring a primary amino group at the C5 position and an unadorned sulfonamide moiety at C3 . Unlike its 2-sulfonamide positional isomers, which have been extensively developed as agricultural herbicides via patents assigned to Dow Chemical Company [1], the 3-sulfonamide regioisomer has demonstrated privileged scaffold properties across multiple therapeutic target classes, including mitotic kinases (Aurora A/CDK1), Mer tyrosine kinase, carbonic anhydrase isoforms, and serotonin 5-HT6 receptors [2]. This unsubstituted core serves as the essential synthetic entry point for generating diverse functionalized analogs through electrophilic substitution or cross-coupling at the C5-amino position, C2, C6, and C7 positions.

Why 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide Cannot Be Interchanged with Positional Isomers or Alternative Scaffolds


Generic substitution of 5-aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide with its 2-sulfonamide regioisomer or with non-aminated pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 112582-68-0) is chemically and pharmacologically invalid. The 2-sulfonamide positional isomer directs biological activity toward herbicidal nitrification inhibition rather than human kinase engagement [1], while the non-aminated 3-sulfonamide parent (MW 198.21) lacks the nucleophilic C5-amino handle essential for downstream diversification into potent Mer inhibitors (e.g., UNC1062, IC50 = 1.1 nM) or Aurora A/CDK1 dual inhibitors (single-digit nM IC50s) [2][3]. SAR studies demonstrate that the combination of C3-sulfonamide orientation and C5-amino substitution is not interchangeable: moving the sulfonamide to C2 abolishes kinase selectivity profiles, while removing the C5-amino group eliminates the primary vector for generating the N-substituted derivatives that achieve nanomolar to picomolar potency against 5-HT6 receptors (Ki = 190 pM for optimized analog 33) [4]. Substitution with alternative fused heterocycles (e.g., pyrazolo[4,3-e][1,2,4]triazines or pyrazolopyridines) produces entirely divergent kinase inhibition spectra with IC50 values differing by orders of magnitude [5].

Quantitative Differentiation Evidence for 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide vs. Comparators


Regioisomeric Specificity: C3-Sulfonamide vs. C2-Sulfonamide Directs Divergent Biological Pathways

The 3-sulfonamide regioisomer (including 5-amino- and non-aminated variants) engages the ATP-binding pocket of human kinases including Aurora A, CDK1, and Mer, while the 2-sulfonamide positional isomer is biologically inactive against these human kinase targets and instead functions as an agricultural nitrification inhibitor [1][2]. This regioisomeric divergence is absolute: no cross-activity has been reported between the two positional series in peer-reviewed kinase assays or patent literature.

kinase inhibition herbicide development positional isomerism

C5-Amino Substitution as Critical Potency Determinant: Mer Kinase IC50 Comparison

The presence of the C5-amino group in 5-aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide provides the essential nucleophilic handle for generating N-substituted derivatives that achieve sub-nanomolar to low nanomolar potency against Mer kinase. In the UNC1062 development program, SAR studies demonstrated that C5-amino functionalization is required to achieve potent Mer inhibition; the non-aminated pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 112582-68-0) lacks this derivatization vector entirely [1]. Optimization through the 5-amino position yielded UNC1062 with Mer IC50 = 1.1 nM, representing approximately a 160-fold potency enhancement relative to earlier unoptimized pyrazolopyrimidine-sulfonamide leads (e.g., compound I with IC50 ≈ 180 nM against Aurora A as a benchmark for the unoptimized scaffold) [1][2].

Mer tyrosine kinase acute leukemia NSCLC structure-activity relationship

Dual Kinase Inhibition Profile: Aurora A/CDK1 vs. Alternative Scaffolds

Pyrazolo[1,5-a]pyrimidine-3-sulfonamide derivatives achieve potent dual inhibition of Aurora A and CDK1 with single-digit nanomolar IC50 values, a profile that distinguishes this scaffold from alternative fused heterocyclic sulfonamides. The MMK inhibitor series developed by Zhang et al. demonstrated IC50s in the single-digit nM range against both Aurora A and CDK1, with exemplary compound 1a showing tumor growth inhibition in an HCT116 colon cancer xenograft model [1]. In contrast, sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines exhibit only low micromolar IC50 values against Abl kinase and lack the dual Aurora A/CDK1 inhibitory profile [2]. Similarly, 5-amino-pyrazole benzenesulfonamides (e.g., 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives) target COX-2, 5-LOX, and carbonic anhydrase but do not demonstrate meaningful Aurora or CDK inhibition [3].

mitotic kinases Aurora A CDK1 colon cancer dual inhibition

C3-Sulfonamide vs. C7-Sulfonamide Substitution: Differential Kinase Engagement

The position of the sulfonamide group on the pyrazolo[1,5-a]pyrimidine core fundamentally alters kinase binding orientation and selectivity. C3-sulfonamide substitution (as in the target compound) directs the sulfonamide moiety toward the solvent-exposed region of the ATP-binding pocket, enabling engagement with Aurora A, CDK1, and Mer kinases [1][2]. In contrast, C7-sulfonamide-substituted pyrazolo[1,5-a]pyrimidines exhibit markedly different kinase inhibition profiles, with reported compounds showing binding to FGFR1-3 in the low nanomolar range but lacking the dual Aurora A/CDK1 activity characteristic of the C3-sulfonamide series [3]. This positional sensitivity is corroborated by crystallographic data of pyrazolo[1,5-a]pyrimidine inhibitors complexed with CDK2 (PDB 1Y91), which demonstrates that the sulfonamide orientation relative to the hinge-binding region dictates target engagement [4].

kinase selectivity sulfonamide positioning ATP-binding pocket

Unsubstituted Core vs. Pre-functionalized Analogs: Synthetic Flexibility Advantage

5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 2866354-14-3, MW 213.22) represents the minimally substituted core scaffold, enabling divergent parallel synthesis of diverse compound libraries. In contrast, pre-functionalized analogs such as 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide or 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide contain fixed substituents that restrict downstream diversification . The unsubstituted core allows independent functionalization at four distinct positions: C2 (via electrophilic substitution or cross-coupling), C3-sulfonamide (via N-alkylation/arylation), C5-amino (via amide/sulfonamide/urea formation or reductive amination), and C6/C7 (via halogenation followed by cross-coupling) [1]. This multi-vector synthetic versatility is not available with pre-substituted analogs, which commit the user to a specific substitution pattern that may be suboptimal for their target of interest.

parallel synthesis library generation diversity-oriented synthesis

Synthetic Accessibility: Aminopyrazole Cyclocondensation vs. Alternative Routes

5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide is synthesized via cyclocondensation of 3-amino-1H-pyrazole derivatives with suitable electrophiles (e.g., β-ketoesters, enaminones, or α,β-unsaturated nitriles bearing sulfonamide functionality), a well-precedented route enabling gram-scale preparation [1]. This contrasts with alternative fused heterocyclic sulfonamides such as pyrazolo[4,3-e][1,2,4]triazine sulfonamides, which require multi-step sequences with lower overall yields and more challenging purification [2]. The cyclocondensation approach for pyrazolo[1,5-a]pyrimidine-3-sulfonamides has been validated across multiple independent research groups (Zhang et al. 2011; Liu et al. 2013; Ivachtchenko et al. 2011), demonstrating synthetic robustness and reproducibility [3][4][5].

heterocyclic synthesis cyclocondensation scalable synthesis

Validated Research and Industrial Applications for 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide Based on Comparative Evidence


Medicinal Chemistry Lead Optimization: Aurora A/CDK1 Dual Inhibitor Programs

5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide serves as the validated starting scaffold for developing Aurora A/CDK1 dual inhibitors with demonstrated single-digit nanomolar potency and in vivo efficacy in HCT116 colon cancer xenograft models [1]. The scaffold has been crystallographically characterized in complex with CDK2 (PDB 1Y91), providing a structural roadmap for rational inhibitor design [2]. Procurement of this specific scaffold is justified over alternative heterocyclic sulfonamides because pyrazolo[4,3-e][1,2,4]triazine sulfonamides lack Aurora A/CDK1 activity entirely, while C7-sulfonamide pyrazolo[1,5-a]pyrimidines exhibit divergent kinase selectivity (FGFR1-3 rather than Aurora A/CDK1).

Targeted Oncology: Mer Tyrosine Kinase Inhibitor Development

This compound is the essential synthetic precursor for generating Mer kinase inhibitors of the UNC1062 class, which achieve Mer IC50 = 1.1 nM and demonstrate favorable hERG safety profiles (no significant activity in PatchXpress assay) [1]. The C5-amino group provides the critical functionalization handle for N-substitution required to achieve this potency. The non-aminated pyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 112582-68-0) cannot be analogously derivatized and is therefore unsuitable for Mer inhibitor programs. Applications include acute lymphoblastic leukemia, acute myeloid leukemia, non-small cell lung cancer, and glioblastoma models where Mer is ectopically expressed [1].

CNS Drug Discovery: Serotonin 5-HT6 Receptor Antagonist Development

5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide is the core scaffold for generating 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidine 5-HT6 receptor antagonists with picomolar binding affinity (Ki = 190 pM for compound 33; Ki = 240 pM for compound 44) [1]. These compounds have demonstrated utility in preclinical models of Alzheimer's disease, anxiety disorders, and cognitive dysfunction [2]. The 3-sulfonamide orientation is critical: SAR studies establish that substitution at C3 is required for 5-HT6 antagonism, while the C5-amino position enables further optimization of pharmacokinetic properties. Alternative scaffolds (e.g., pyrazolopyridines) do not reproduce this 5-HT6 receptor antagonism profile with comparable potency.

Multi-Target Inhibitor Design: CA IX/XII and CDK6 Dual Inhibition for NSCLC

The pyrazolo[1,5-a]pyrimidine-3-sulfonamide scaffold has been rationally designed as a molecular hybrid for dual inhibition of tumor-associated carbonic anhydrase isoforms IX/XII and cyclin-dependent kinase 6 (CDK6), with sulfonamide-bearing compounds achieving Ki values of 11.2 nM (7d), 18.4 nM (11b), and 19.7 nM (11d) for CA IX, and 8.7-14.8 nM for CA XII [1]. Lead compounds 7d and 11d demonstrated CDK6 IC50 values of 0.054 μM and 0.069 μM, respectively—comparable to the approved drug Palbociclib [1]. This dual-target approach induced G1 arrest and apoptosis in A549 and NCI-H1734 NSCLC cells. The scaffold's ability to simultaneously engage both CA and CDK6 targets is a unique differentiation point not achievable with simpler sulfonamide scaffolds lacking the pyrazolo[1,5-a]pyrimidine core.

Parallel Library Synthesis and Diversity-Oriented Chemical Probe Generation

The unsubstituted 5-aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide core enables multi-vector parallel functionalization for generating diverse chemical probe libraries [1]. With four independently addressable diversification sites (C2, C3-sulfonamide, C5-amino, and C6/C7), this scaffold supports combinatorial synthesis of compound collections exceeding 1000 members from a single core procurement. Pre-functionalized analogs (e.g., 5-chloro- or 6-bromo-2-methyl derivatives) restrict diversification to 2 or fewer vectors, reducing library diversity and requiring multiple scaffold procurements to achieve equivalent chemical space coverage.

Quote Request

Request a Quote for 5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.